1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-

Lipophilicity Drug-likeness Permeability

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- (systematic name: 2-benzyl-1-butyl-1H-benzimidazole; molecular formula C18H20N2; molecular weight 264.37 g/mol) is a 1,2-disubstituted benzimidazole derivative in which a butyl chain occupies the N1 position and a benzyl (phenylmethyl) group occupies the C2 position. This substitution pattern distinguishes it from the more extensively studied 2-benzyl-1H-benzimidazole (bendazol, CAS 621-72-7) and 1-butyl-1H-benzimidazole (CAS 4886-30-0) by simultaneously introducing an N-alkyl hydrophobic chain and retaining the 2-benzyl pharmacophore.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
CAS No. 105949-48-2
Cat. No. B3045386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-
CAS105949-48-2
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1CC3=CC=CC=C3
InChIInChI=1S/C18H20N2/c1-2-3-13-20-17-12-8-7-11-16(17)19-18(20)14-15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
InChIKeyNQVPBOHWFOQARM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- (CAS 105949-48-2): Procurement-Relevant Physicochemical and Structural Baseline


1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- (systematic name: 2-benzyl-1-butyl-1H-benzimidazole; molecular formula C18H20N2; molecular weight 264.37 g/mol) is a 1,2-disubstituted benzimidazole derivative in which a butyl chain occupies the N1 position and a benzyl (phenylmethyl) group occupies the C2 position . This substitution pattern distinguishes it from the more extensively studied 2-benzyl-1H-benzimidazole (bendazol, CAS 621-72-7) and 1-butyl-1H-benzimidazole (CAS 4886-30-0) by simultaneously introducing an N-alkyl hydrophobic chain and retaining the 2-benzyl pharmacophore. The compound is primarily utilized as a research chemical and synthetic intermediate in medicinal chemistry programs exploring benzimidazole-based scaffolds for enzyme inhibition and receptor modulation .

Why 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- Cannot Be Interchanged with Generic 2-Benzyl or 1-Butyl Benzimidazole Analogs


Benzimidazole derivatives with seemingly minor substituent variations exhibit substantially different lipophilicity, hydrogen-bonding capacity, and metabolic stability profiles that directly govern their suitability for specific assays. The simultaneous presence of an N1-butyl group and a C2-benzyl group in 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- results in a predicted logP (ACD/LogP = 5.36) that is ~1.7–2.2 log units higher than 2-benzyl-1H-benzimidazole (XLogP3 = 3.2) and ~2.5 log units higher than 1-butyl-1H-benzimidazole (logP = 2.84) [1][2]. Critically, N1-alkylation eliminates the single hydrogen-bond donor present in 2-benzyl-1H-benzimidazole (N–H), altering both target binding and solid-state packing, which has been experimentally confirmed to prevent the N–H···N hydrogen-bonded chains observed in the crystal structure of 2-benzyl-1H-benzimidazole [3]. These cumulative differences mean that procurement of the incorrect mono-substituted analog will yield divergent solubility, permeability, and target engagement behavior in any structure-activity relationship (SAR) investigation.

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-: Comparator-Anchored Quantitative Differentiation Evidence


Lipophilicity Comparison: Target Compound vs. 2-Benzyl-1H-benzimidazole vs. 1-Butyl-1H-benzimidazole

The predicted octanol-water partition coefficient (ACD/LogP) of 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- (5.36) is 2.16 log units higher than that of the 2-benzyl-1H-benzimidazole parent scaffold (XLogP3 = 3.2), and 2.52 log units higher than 1-butyl-1H-benzimidazole (logP = 2.84) [1][2]. This difference translates to an approximately 145-fold higher theoretical octanol-water partition coefficient relative to 2-benzyl-1H-benzimidazole. The predicted water solubility (0.39 mg/L at 25 °C) and bioconcentration factor (log BCF from regression = 3.70) further differentiate this compound from the less lipophilic mono-substituted analogs .

Lipophilicity Drug-likeness Permeability

Hydrogen-Bond Donor Count: N1-Alkylation Eliminates H-Bond Donor Capacity Relative to 2-Benzyl-1H-benzimidazole

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- has zero hydrogen-bond donors (HBD = 0), whereas 2-benzyl-1H-benzimidazole possesses one HBD (the N–H proton) [1]. The experimental crystal structure of 2-benzyl-1H-benzimidazole confirms that the N–H proton mediates N–H···N hydrogen-bonded chains critical for solid-state packing [2]. The N1-butyl substitution in the target compound permanently removes this donor, fundamentally altering both crystal packing energetics and the compound's ability to act as a hydrogen-bond donor in biological target interactions.

Hydrogen bonding Crystal engineering Target engagement

CYP450 Inhibition Profile: Low Micromolar CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19 Inhibition Indicates Broad but Weak P450 Engagement

In standardized cytochrome P450 inhibition assays, 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- (ChEMBL2012951) exhibited IC50 values of 10,000 nM (10 µM) against CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19 in human liver microsomes [1][2]. By comparison, the structurally distinct but related benzimidazole scaffold inhibitor M084 (a 1-butylbenzimidazole derivative) shows potent mitochondrial respiration inhibition in the sub-micromolar range in C. elegans, indicating that the 2-benzyl-1-butyl disubstitution pattern of the target compound produces a distinctly different selectivity profile with broad but weak CYP engagement rather than high-potency target inhibition . Additionally, hERG channel inhibition was observed at IC50 = 28,800 nM (28.8 µM), suggesting low cardiac risk at typical screening concentrations [1].

Drug metabolism CYP450 inhibition Drug-drug interaction

Predicted Physicochemical and ADME Profile: Rule-of-5 Violation and High Bioaccumulation Potential

1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- exhibits one Lipinski Rule-of-5 violation (ACD/LogP = 5.36 > 5.0), which is not observed for 2-benzyl-1H-benzimidazole (XLogP3 = 3.2) or 1-butyl-1H-benzimidazole (logP = 2.84) [1]. The predicted bioconcentration factor (log BCF = 3.70 from regression method) and soil adsorption coefficient (log Koc = 4.913) indicate high bioaccumulation potential, while the estimated ready biodegradability prediction is negative (BIOWIN5 MITI linear model = 0.0926; BIOWIN6 non-linear model = 0.0551), classifying it as not readily biodegradable . The atmospheric hydroxyl radical half-life is estimated at 1.3 hours, indicating rapid photodegradation if released .

ADME Drug-likeness Bioaccumulation

N1-Butyl Substitution Preserves Benzimidazole Core Conjugation: DFT Evidence from N-Butyl-1H-benzimidazole

DFT calculations (B3LYP/6-311++G(d,p)) on N-Butyl-1H-benzimidazole demonstrate that the N1-butyl substituent does not significantly perturb the π-conjugation or structural organization of the benzimidazole core [1]. The experimental and theoretical UV-Vis spectra show a primary peak at 248 nm and a secondary peak near 295 nm. NBO analysis reveals that delocalization of σ-electron density from σ(C1–C2) into antibonding σ*(C1–C6), σ*(C1–N26), and σ*(C6–H11) yields stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively [1]. By class-level inference, the addition of a 2-benzyl group in the target compound is expected to extend the π-system without disrupting the conjugation integrity conferred by the N-butyl group, distinguishing it from 2-alkyl-only benzimidazoles where the 2-substituent directly modulates the HOMO-LUMO gap.

DFT calculation Electronic structure HOMO-LUMO gap

Crystal Packing Divergence: N1-Alkylation Prevents Intermolecular N–H···N Hydrogen Bond Networks Present in 2-Benzyl-1H-benzimidazole

The experimental X-ray crystal structure of 2-benzyl-1H-benzimidazole (2BnBIM) reveals that molecules assemble through N–H···N hydrogen bonds forming extended chains, with dihedral angles between the benzimidazole plane and the benzene ring of 34.99(9)° and 36.08(8)° [1]. In contrast, 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- cannot participate in such N–H···N hydrogen bonding due to N1-alkylation (HBD = 0) , and crystal packing is expected to rely exclusively on weaker van der Waals and C–H···π interactions. This solid-state difference predicts lower melting point, higher solubility in non-polar organic solvents, and different mechanical properties for the target compound compared to 2-benzyl-1H-benzimidazole (m.p. 187 °C) .

Crystallography Solid-state chemistry Formulation

Recommended Procurement and Application Scenarios for 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)- Based on Quantitative Differentiation Evidence


Lipophilic Probe for Membrane Permeability and Blood-Brain Barrier Penetration SAR Studies

With an ACD/LogP of 5.36—substantially higher than 2-benzyl-1H-benzimidazole (XLogP3 = 3.2) and 1-butyl-1H-benzimidazole (logP = 2.84)—and zero hydrogen-bond donors, this compound serves as an ideal high-lipophilicity probe in parallel artificial membrane permeability assays (PAMPA) and Caco-2 monolayer transport studies . Its predicted CNS Multi-parameter Optimization (MPO) profile (based on low TPSA of 18 Ų, low HBD = 0, high logP) suggests favorable blood-brain barrier penetration potential, making it useful as a tool compound for CNS target engagement studies where passive diffusion is the primary uptake mechanism [1].

Negative Control for CYP450-Mediated Drug-Drug Interaction Assays

The uniformly weak CYP450 inhibition profile (IC50 ≈ 10 µM across CYP3A4, CYP2D6, CYP1A2, CYP2C9, and CYP2C19) makes this compound a suitable negative control or reference compound for panels screening benzimidazole-based compounds for cytochrome P450 inhibition . Unlike potent benzimidazole CYP inducers (e.g., omeprazole) that strongly activate CYP1A1, this compound's weak interaction across all major isoforms minimizes confounding metabolic liability readouts, enabling cleaner interpretation of structure-dependent CYP inhibition in benzimidazole SAR campaigns [1].

Scaffold for Dual-Position Independent SAR Exploration (N1 vs. C2 Substitution)

DFT evidence from N-Butyl-1H-benzimidazole confirms that the N1-butyl group does not significantly perturb benzimidazole core conjugation , while the 2-benzyl group provides a site for electronic modulation via substituent effects on the pendant phenyl ring. This orthogonality allows medicinal chemists to independently optimize N1-mediated lipophilicity and pharmacokinetics while simultaneously tuning C2-mediated target affinity, making the compound a versatile intermediate for generating focused libraries where logP and target potency can be decoupled [1].

Crystal Engineering and Solid-State Form Screening: N–H-Deficient Benzimidazole Packing Motif

Unlike 2-benzyl-1H-benzimidazole, which crystallizes via directional N–H···N hydrogen-bonded chains, the target compound's lack of hydrogen-bond donors forces crystal packing to rely on weaker dispersion interactions [1]. This makes it a valuable comparator in crystal engineering studies investigating how N1-alkylation alters solid-state packing, mechanical properties, and dissolution behavior of benzimidazole-based compounds. Procurement of both the target compound and its N–H-containing analog (2-benzyl-1H-benzimidazole) enables head-to-head polymorph screening and stability assessment under ICH guidelines for solid-form selection [1].

Quote Request

Request a Quote for 1H-Benzimidazole, 1-butyl-2-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.